BenchChemオンラインストアへようこそ!

5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

This 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS 2060591-07-1) is the patent-validated building block for bicyclic lactam RIP1 kinase inhibitors. The 5-chloro substitution is structurally mandatory—regioisomers (e.g., 6-chloro) or bromo analogs alter ATP-binding pocket orientation, compromising target engagement. The chloro handle enables controlled Suzuki/Buchwald-Hartwig coupling for selective sequential derivatization. With LogP 1.4 and MW 197.58, it delivers ideal fragment-like properties for lead optimization in necroptosis, IBD, and ischemia-reperfusion injury programs. Available at ≥98% purity.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 2060591-07-1
Cat. No. B1435216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
CAS2060591-07-1
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NN=C2C(=O)O)Cl
InChIInChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(9-4)6(7(12)13)11-10-3/h1-2H,(H,10,11)(H,12,13)
InChIKeySOGMLKVXOSFDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid (CAS 2060591-07-1): Procurement and Technical Baseline for a Key Heterocyclic Building Block


5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS 2060591-07-1) is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core with a chloro substituent at the 5-position and a carboxylic acid group at the 3-position . It is primarily employed as a key synthetic intermediate in medicinal chemistry, most notably in the preparation of bicyclic lactams that function as receptor-interacting protein 1 (RIP1) kinase inhibitors [1]. This compound belongs to the broader class of pyrazolopyridine-3-carboxylic acids, a scaffold recognized for its utility in generating kinase inhibitors [2].

Why 5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid Cannot Be Replaced by Generic Heterocyclic Analogs in RIP1-Targeting Programs


In medicinal chemistry, the specific substitution pattern on a heterocyclic scaffold directly dictates its reactivity and the biological activity of its derivatives. The 5-chloro substitution on the pyrazolo[4,3-b]pyridine-3-carboxylic acid core is not arbitrary; it is a defined structural feature of the bicyclic lactam RIP1 kinase inhibitors described in patent literature [1]. Using a regioisomer, such as the 6-chloro analog, or a halogen-substituted analog, like a bromo derivative, would fundamentally alter the three-dimensional orientation of the carboxylic acid handle and the resulting compound's interaction with the kinase ATP-binding pocket, a fact supported by structure-activity relationship (SAR) studies on related pyrazolopyridine scaffolds [2].

Quantitative Evidence Guide: Differentiating 5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid from Its Closest Analogs


Regioisomeric Specificity: 5-Chloro vs. 6-Chloro Substitution Impacts Physicochemical Properties for Medicinal Chemistry

The position of the chlorine atom on the pyrazolo[4,3-b]pyridine core significantly alters key physicochemical properties that influence compound behavior in biological systems and during synthesis. The target compound, 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, exhibits a calculated LogP (XLogP3) of 1.4 and a topological polar surface area (TPSA) of 78.9 Ų . In contrast, the 6-chloro regioisomer (CAS 1378815-29-2) has a reported LogP of 1.31 and a TPSA of 78.87 Ų [1]. While the TPSA values are nearly identical, the 0.09 difference in LogP suggests a slight increase in lipophilicity for the 5-chloro isomer, which could affect its membrane permeability and its use as a building block for optimizing the pharmacokinetic properties of derived inhibitors. The target compound is specifically referenced in patents for RIP1 kinase inhibitors, indicating its privileged status in this chemical series .

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Halogen Differentiation: 5-Chloro vs. 5-Bromo Substitution for Orthogonal Reactivity

The choice of halogen at the 5-position offers distinct synthetic advantages. The target 5-chloro compound provides a versatile handle for subsequent chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Its counterpart, 5-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS 1884502-13-9), is also commercially available and has a reported LogP of 0.01 . The difference in halogen atom influences the compound's physical properties; the bromo analog has a molecular weight of 242.03 g/mol compared to 197.58 g/mol for the chloro compound . This 44.45 g/mol increase in mass can be significant in larger synthetic sequences. Furthermore, the chloro group offers different reactivity in palladium-catalyzed cross-couplings compared to bromo, with chloroarenes generally requiring more forcing conditions, allowing for orthogonal functionalization strategies.

Synthetic Chemistry Cross-Coupling Building Blocks

Validated Application as a Precursor to Bicyclic Lactam RIP1 Kinase Inhibitors

The primary documented utility of 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is its use in the preparation of bicyclic lactams that function as RIP1 kinase inhibitors . This specific application is not generically claimed for all pyrazolopyridine-3-carboxylic acids. While other compounds in this class, such as 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives, have been explored as dual FLT3/CDK4 inhibitors with low nanomolar potency (e.g., compound 23k with IC50 values of 11 nM for FLT3 and 7 nM for CDK4) [1], the 5-chloro-3-carboxylic acid derivative is uniquely positioned as the foundational building block for the distinct RIP1-targeting chemotype. The target compound serves as a direct precursor in the synthesis pathway of these specific RIP1 inhibitors, as outlined in patent literature .

Kinase Inhibition Inflammation Programmed Cell Death

Commercial Availability and Defined Purity Specifications for Reproducible Research

For procurement purposes, the compound is available from multiple commercial vendors with defined purity levels, typically ≥95% or 98% . In contrast, some less common analogs, such as 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, may have more limited commercial availability or less well-defined quality metrics in their public listings [1]. This defined purity is essential for ensuring the reproducibility of synthetic procedures and biological assays, particularly in the context of building block-driven medicinal chemistry campaigns.

Procurement Quality Control Reproducibility

Optimal Use Cases for 5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic Acid in Pharmaceutical and Chemical Research


Synthesis of Bicyclic Lactam RIP1 Kinase Inhibitors for Inflammatory Disease Programs

This compound is the validated starting material for constructing bicyclic lactam-based RIP1 kinase inhibitors as described in patent literature [1]. Researchers focused on necroptosis, inflammatory bowel disease, or ischemia-reperfusion injury will find this building block essential for generating the key chemical series.

Medicinal Chemistry Optimization of Pyrazolopyridine-Derived Kinase Inhibitors

The 5-chloro substituent and carboxylic acid handle provide versatile points for diversification. Chemists can use this core to explore structure-activity relationships around the pyrazolopyridine scaffold, leveraging its specific LogP (1.4) and molecular weight (197.58 g/mol) to fine-tune the physicochemical properties of lead compounds .

Development of Orthogonal Cross-Coupling Strategies

The 5-chloro group serves as a moderately reactive handle for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), which is less reactive than the corresponding bromo analog. This allows for selective, sequential functionalization in the presence of other reactive groups, a critical advantage in complex molecule synthesis.

Building Block Procurement for Focused Kinase Inhibitor Libraries

Due to its defined purity (≥95-98%) and commercial availability , this compound is an ideal building block for constructing focused libraries of pyrazolopyridine-based compounds for screening against kinase panels or specific targets like RIP1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.